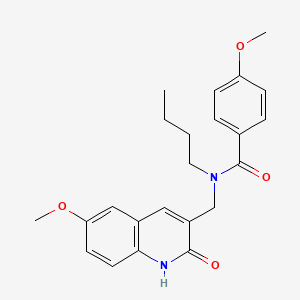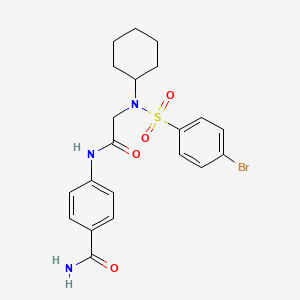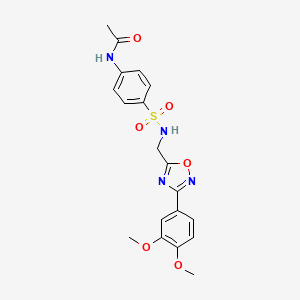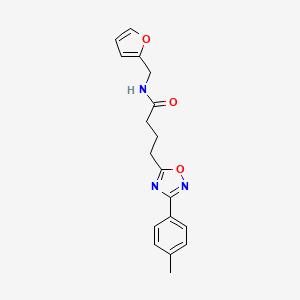
N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly referred to as FTOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTOB is a fluorescent probe that can be used to detect and measure the concentration of nitric oxide (NO) in biological systems.
Mécanisme D'action
FTOB is a fluorescent probe that reacts with N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide to form a highly fluorescent product. The mechanism of action involves the reaction between the furan ring of FTOB and the nitrogen atom of N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, which results in the formation of a cyclic adduct. This adduct is highly fluorescent, allowing for the detection and measurement of N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in biological systems.
Biochemical and Physiological Effects:
FTOB has been shown to have minimal biochemical and physiological effects on biological systems. It does not interfere with the function of enzymes or other biological molecules, making it a safe and reliable tool for studying N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of FTOB is its ability to detect and measure N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in real-time, allowing for the study of dynamic changes in N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide concentration. It is also highly specific for N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, making it a reliable tool for studying the role of N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in biological processes. However, FTOB has some limitations, including its sensitivity to pH and temperature, which can affect its fluorescence properties. It also requires specialized equipment for detection, which can be expensive and time-consuming.
Orientations Futures
There are several future directions for the use of FTOB in scientific research. One area of focus is the development of new probes that are more sensitive and specific for N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. Another direction is the use of FTOB in the study of N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in disease states, such as cancer and cardiovascular disease. Additionally, FTOB can be used in the development of new drugs that target N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide signaling pathways. Overall, FTOB has the potential to be a valuable tool for studying N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in biological systems and has many exciting future directions for research.
Méthodes De Synthèse
The synthesis of FTOB involves the reaction between 2-furaldehyde and p-tolyl hydrazine to form 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxaldehyde. The carboxaldehyde is then reacted with 4-(bromomethyl)butanenitrile to produce N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. The final product is purified using column chromatography to obtain pure FTOB.
Applications De Recherche Scientifique
FTOB has found widespread use in scientific research due to its ability to detect and measure N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in biological systems. N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is an important signaling molecule involved in various physiological and pathological processes, including vasodilation, neurotransmission, and inflammation. FTOB can be used to monitor changes in N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide concentration in real-time, making it a valuable tool for studying the role of N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in biological processes.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-7-9-14(10-8-13)18-20-17(24-21-18)6-2-5-16(22)19-12-15-4-3-11-23-15/h3-4,7-11H,2,5-6,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRANTIFPBZNSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Furan-2-YL)methyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


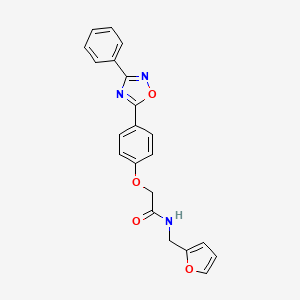
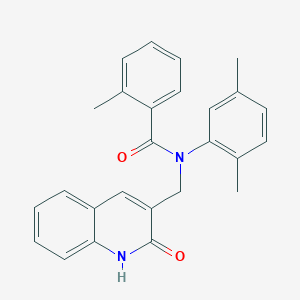
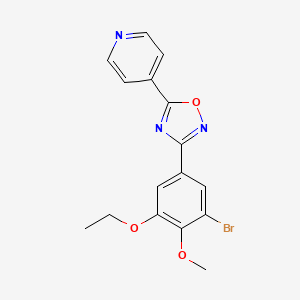

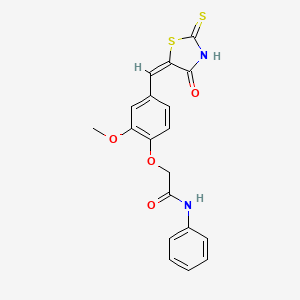
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)
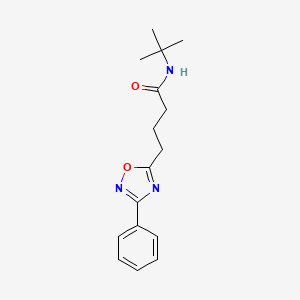

![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide](/img/structure/B7710950.png)
